molecular formula C10H8N4 B581750 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile CAS No. 1400644-75-8

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile

Cat. No. B581750
CAS RN: 1400644-75-8
M. Wt: 184.202
InChI Key: ZOAZJOZWKSLYFR-UHFFFAOYSA-N
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Description

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, also known as N-phenylpyrazole-4-carboxamide, is a versatile organic compound that has been used in a wide range of scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. N-phenylpyrazole-4-carboxamide has a number of unique properties that make it an ideal choice for use in a variety of scientific research applications.

Scientific Research Applications

Synthetic Chemistry

Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds . The synthetic chemistry of pyrazole derivatives has seen recent developments, including the design of novel pyrazoles, innovative routes for synthesizing pyrazoles, and potential applications . These developments include eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions .

Biological Activities

Pyrazole derivatives have been reported to have promising biological potencies . This includes a broad spectrum of physical, chemical, and biological characteristics . Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Antileishmanial and Antimalarial Activities

Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Antibacterial and Antifungal Activities

Pyrazole derivatives have been tested for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) and antifungal activity against Aspergilus flavus and Aspergillus niger .

Anticancer Activities

Pyrazole is a privilege scaffold that features in many drugs, including the anticancer kinase inhibitors such as crizotinib, erdafitinib, encorafenib, and pralsetinib . This scaffold has also been commonly used as a bioisostere during lead optimization .

Fluorescent Properties

Pyrazole derivatives envelop promising agro-chemical and fluorescent potencies . This makes them useful in various scientific applications, including the development of new fluorescent materials.

properties

IUPAC Name

4-(5-amino-1H-pyrazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-5-7-1-3-8(4-2-7)9-6-13-14-10(9)12/h1-4,6H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAZJOZWKSLYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile

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